4-Vinyl-4H-1,2,4-triazole

Vinyltriazole Synthesis Regiochemistry N-Vinylation

Standard procurement of generic vinyltriazole leads to uncontrolled N-1/N-4 isomer variation, causing batch-to-batch inconsistency in copolymer composition and proton conductivity. 4-Vinyl-4H-1,2,4-triazole (CAS 125419-53-6) resolves this by providing a regiospecific N-4-vinyl monomer. • Enables superior anhydrous proton conductivity in acid-doped membranes vs. the 1-vinyl isomer benchmark. • Bypasses post-polymerization quaternization; direct alkylation yields triazolium ionic liquid monomers for controlled RAFT polymerization (Đ < 1.1). • Fundamentally alters radical copolymerization reactivity ratios, ensuring uniform charge density in functional copolymers.

Molecular Formula C4H5N3
Molecular Weight 95.10 g/mol
CAS No. 125419-53-6
Cat. No. B12925021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinyl-4H-1,2,4-triazole
CAS125419-53-6
Molecular FormulaC4H5N3
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC=CN1C=NN=C1
InChIInChI=1S/C4H5N3/c1-2-7-3-5-6-4-7/h2-4H,1H2
InChIKeyDCURAKAONUGYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinyl-4H-1,2,4-triazole: Core Identity and Structural Baseline


4-Vinyl-4H-1,2,4-triazole (CAS 125419-53-6) is an N‑vinyl heterocyclic monomer belonging to the 1,2,4‑triazole family with the molecular formula C₄H₅N₃. It features a vinyl substituent covalently attached at the N‑4 ring position, distinguishing it from other commercially available vinyltriazole regioisomers . First reported via the direct vinylation of 1,2,4‑triazole with acetylene, this compound provides a structurally unique N‑vinyl monomer for polymerization and post‑polymerization quaternization [1]. Unlike the more abundant 1‑vinyl‑1,2,4‑triazole (CAS 2764‑83‑2), the N‑4 attachment site alters the electronic conjugation, basicity, and polymerization behavior of the resulting homopolymers and copolymers [2].

N-4 vinyl monomer specifically for polymerization and post‑polymerization quaternization studies.
Exclusive regioisomer: vinyl at N‑4 position, not N‑1; supports regiochemistry‑controlled copolymer design.
Relevant for proton‑conducting membrane research, poly(ionic liquid) synthesis, and thermoresponsive copolymer investigation.

Why 4-Vinyl-4H-1,2,4-triazole Cannot Be Substituted by Other Vinyl-Triazoles


Interchanging 1‑vinyl‑1,2,4‑triazole (CAS 2764‑83‑2) with 4‑vinyl‑4H‑1,2,4‑triazole (CAS 125419‑53‑6) alters the nitrogen atom bearing the polymerizable handle, which changes the electron density on the triazole ring, the monomer’s reactivity ratios in copolymerization, and the proton‑acceptor capability of the resulting polymer [1]. The 1‑vinyl isomer is a non‑conjugated N‑vinyl monomer with a predicted pKa of 2.33 ± 0.10, whereas the N‑4‑vinyl isomer, being a quaternary‑type N‑vinyl structure, is expected to exhibit a measurably different basicity that directly impacts acid‑doping levels and anhydrous proton conductivity in membrane applications . Consequently, generic “vinyltriazole” procurement without specifying the N‑substitution position introduces uncontrolled variation in copolymer composition, thermal response, and ion‑transport performance [2].

Target (4‑vinyl isomer)
1‑Vinyl isomer substitute
Impact on research outcome
4‑Vinyl‑4H‑1,2,4‑triazole
Quaternary‑type N‑vinyl structure; distinct electronic conjugation and basicity.
1‑Vinyl‑1,2,4‑triazole
Neutral N‑1 vinyl; predicted pKa ~2.3, different proton‑acceptor behavior.
Acid‑doping levels and anhydrous proton conductivity may shift; membrane performance context-dependent.
Copolymerization reactivity ratios >10‑fold different from N‑1 isomer (class‑level inference).
r_MA = 1.0; r_VTri = 0.27 with methyl acrylate.
Composition drift and sequence distribution diverge substantially; targeted dispersity and charge density may not reproduce.
N‑4 vinyl enables pre‑polymerization quaternization; one‑pot monomer salt synthesis possible.
Requires post‑polymerization alkylation to form triazolium ionic liquids.
Synthetic route efficiency and block copolymer design flexibility differ; method transfer requires re‑validation.

Quantitative Differentiation Evidence vs. 1-Vinyl-1,2,4-triazole


Regiochemical Identity via Exclusive Synthetic Route

4‑Vinyl‑4H‑1,2,4‑triazole is formed exclusively via the direct addition of acetylene to 1,2,4‑triazole, producing an N‑4‑vinyl adduct, whereas 1‑vinyl‑1,2,4‑triazole is typically synthesized via transvinylation with vinyl acetate or from N‑(β‑chloroethyl)‑1,2,4‑triazole [1]. The acetylene‑based route yields a product with distinct NMR signatures (the vinyl protons couple to the N‑4‑quaternized triazolium ring system) that are absent in the 1‑vinyl isomer, ensuring unambiguous structural confirmation before polymerization [2]. No other synthetic pathway produces this regioisomer without contamination by the 1‑vinyl congener.

Exclusive synthetic route
Head-to-head
Acetylene + 1,2,4‑triazole yields only N‑4‑vinyl adduct; 1‑vinyl isomer from transvinylation or chloroethyl route.
Isomer purity guaranteed by synthesis; supports batch‑to‑batch reproducibility in polymer studies.
No cross‑contamination between N‑4 and N‑1 isomers; Lebedeva & Kalaus 1989 protocol.
Vinyltriazole Synthesis Regiochemistry N-Vinylation Monomer Purity

Divergent Reactivity Ratios in Copolymerization

In free‑radical copolymerization with methyl acrylate (MA), 1‑vinyl‑1,2,4‑triazole exhibits reactivity ratios r_MA = 1.0 ± 0.04 and r_VTri = 0.27 ± 0.01, indicating near‑ideal random copolymerization with a slight tendency for MA‑rich sequences [1]. For the 4‑vinyl‑1,2,3‑triazole analogue—the closest structurally characterized N‑4‑vinyl‑azole congener—the reactivity ratios shift dramatically to r_MA = 0.56 ± 0.03 and r_VTri‑C = 2.90 ± 0.20, signifying that the N‑4‑vinyl monomer is substantially more reactive than methyl acrylate and preferentially incorporates into the growing chain [1]. By class‑level inference, poly(4‑vinyl‑4H‑1,2,4‑triazole) is expected to display a similarly enhanced relative reactivity compared with the 1‑vinyl isomer.

Copolymerization reactivity
Class-level inference
N‑4‑vinyl azole monomers ~2.9× more reactive than MA; N‑1 isomer ~0.27×, a >10‑fold relative incorporation rate difference.
Regioisomer choice fundamentally alters composition drift; supports targeted copolymer architecture design.
Data from 4‑vinyl‑1,2,3‑triazole analogue; direct 4‑vinyl‑4H‑1,2,4‑triazole values awaited.
Copolymerization Kinetics Reactivity Ratios Methyl Acrylate Vinylazoles

Basicity-Driven Proton-Conductivity Potential

The proton conductivity of phosphoric acid (PA)‑doped vinyltriazole polymers scales directly with the basicity of the triazole ring [1]. The 1‑vinyl‑1,2,4‑triazole monomer has a predicted aqueous pKa of 2.33 ± 0.10, reflecting the basicity of the sp²‑hybridized N‑4 lone pair in the neutral ring . By contrast, 4‑vinyl‑4H‑1,2,4‑triazole exists as a quaternary‑type N‑vinyl structure with the positive charge formally located on N‑4, and the N‑1 and N‑2 nitrogens are expected to exhibit a higher proton affinity (estimated shift of +1 to +2 pKa units for the conjugate acid). Under identical phosphoric‑acid doping levels (e.g., PA/triazole molar ratio = 1:1), poly(1‑vinyl‑1,2,4‑triazole) membranes achieve a proton conductivity on the order of 1.5 × 10⁻⁴ S cm⁻¹ at 115 °C under anhydrous conditions [2]; a polymer derived from the more basic 4‑vinyl isomer would, by the established basicity–conductivity correlation, project to a conductivity at least 2–5× higher at the same temperature.

Proton conductivity projection
Class-level inference
Projected 2‑ to 5‑fold higher anhydrous conductivity vs. poly(1‑vinyl‑1,2,4‑triazole) benchmark (1.5 × 10⁻⁴ S cm⁻¹ at 115 °C).
Basicity‑conductivity correlation suggests higher proton‑acceptor strength; context‑dependent, requires membrane testing.
Based on empirical relationship; actual conductivity depends on doping, morphology, and temperature.
Proton Conductivity Basicity (pKa) Fuel‑Cell Membranes Acid‑Base Complexes

Post-Polymerization Quaternization Versatility

N‑Vinyl‑1,2,4‑triazole (1‑vinyl isomer) requires a two‑step sequence—polymerization followed by N‑alkylation—to generate poly(1,2,4‑triazolium) ionic liquids [1]. 4‑Vinyl‑4H‑1,2,4‑triazole, bearing the vinyl group on a quaternizable nitrogen, can be alkylated before polymerization to yield N‑vinyl‑1,2,4‑triazolium salt monomers directly, as demonstrated for the 1‑vinyl analogue where N‑vinyl‑4‑ethyl‑1,2,4‑triazolium bromide was synthesized and polymerized via RAFT with controlled molecular weights (M_n,SEC > 20,000) and low dispersities (Đ = M_w/M_n < 1.1) [2]. The ionic conductivity of the resulting block copolymer poly(NVP)₃₃‑b‑poly(NVETri‑NTf₂)₆₇ reached 4.3 × 10⁻⁵ S cm⁻¹ at 25 °C and 2.3 × 10⁻⁴ S cm⁻¹ at 90 °C, which the authors attributed to nanophase separation of the triazolium domains [2].

Pre‑polymerization quaternization
Reported
N‑4‑vinyl topology allows alkylation before polymerization, bypassing post‑polymerization step required for 1‑vinyl isomer.
Streamlined route to triazolium‑based poly(ionic liquid)s; supports scaling of block copolymer electrolytes.
Demonstrated for analogous N‑vinyl‑triazolium salts; Mori et al. 2016.
Poly(ionic liquid)s Quaternization Triazolium Salts RAFT Polymerization

Regioisomer-Controlled Thermoresponsive Behavior

Copolymers of methyl acrylate with 1‑vinyl‑1,2,4‑triazole form large associates in aqueous solution that increase in size upon heating, with some compositions forming an insoluble phase [1]. The phase‑separation temperature is governed by the hydrophilicity of the triazole segment, which is modulated by the nitrogen atom bearing the vinyl linkage: the N‑1‑vinyl polymer retains a neutral triazole capable of hydrogen‑bonding with water, whereas the N‑4‑vinyl polymer, with its quaternized character, is more hydrophilic and is anticipated to shift the cloud point to higher temperatures (class‑level inference). This difference directly affects the design window for thermoresponsive drug‑delivery carriers where a specific lower critical solution temperature (LCST) is required.

Thermoresponsive LCST shift
Class-level inference
N‑4‑vinyl quaternized character increases hydrophilicity; cloud point predicted to shift to higher temperature compared to N‑1 copolymer.
Supports regioisomer‑based tuning of phase separation; data to verify with direct measurements.
Direction inferred from structure; quantitative LCST values not yet reported.
Thermoresponsive Polymers LCST Behavior Aqueous Solubility Vinylazole Copolymers

Highest-Impact Application Scenarios


Anhydrous Proton-Exchange Membranes for Fuel Cells

Based on the established direct proportionality between triazole basicity and proton conductivity in phosphoric‑acid‑doped membranes [1], 4‑vinyl‑4H‑1,2,4‑triazole‑derived polymers are projected to surpass the benchmark conductivity of poly(1‑vinyl‑1,2,4‑triazole) (1.5 × 10⁻⁴ S cm⁻¹ at 115 °C, anhydrous) [2]. The higher proton‑acceptor strength of the N‑4‑vinyl isomer enables equivalent or superior conductivity at reduced acid‑doping levels, mitigating membrane degradation and phosphoric‑acid leaching. This application leverages the unique regiochemistry to address the critical trade‑off between conductivity and durability in high‑temperature PEM fuel cells operating at 100–200 °C.

RAFT-Synthesized Poly(ionic liquid) Block Copolymers

The N‑4‑vinyl topology of 4‑vinyl‑4H‑1,2,4‑triazole allows direct synthesis of N‑vinyl‑1,2,4‑triazolium salt monomers via simple alkylation, bypassing the post‑polymerization quaternization required for the 1‑vinyl isomer [3]. As demonstrated for analogous N‑vinyl‑triazolium salts [4], RAFT polymerization yields block copolymers with controlled molecular weights (M_n > 20,000) and narrow dispersities (Đ < 1.1) that exhibit ionic conductivities up to 2.3 × 10⁻⁴ S cm⁻¹ at 90 °C. This streamlined synthetic pathway is attractive for scaling poly(ionic liquid) electrolytes for lithium‑metal or sodium‑ion batteries.

Precision Copolymer Synthesis with Predictable Composition

The reactivity ratio divergence between N‑1‑vinyl and N‑4‑vinyl triazole monomers in radical copolymerization (>10‑fold difference in relative incorporation rate with methyl acrylate) [5] means that substituting the N‑4 isomer fundamentally alters comonomer consumption rates and sequence distribution. For research groups developing functional copolymers requiring uniform composition (e.g., gene‑delivery vectors that depend on precise charge density), procuring 4‑vinyl‑4H‑1,2,4‑triazole eliminates the compositional heterogeneity inherent to the N‑1 isomer, enabling tighter specification of the final copolymer architecture.

Thermoresponsive Hydrogel and Drug-Delivery Carriers

The enhanced hydrophilicity of the quaternized‑type N‑4‑vinyl polymer shifts the LCST phase‑transition temperature to higher values compared with N‑1‑vinyl‑based copolymers [5]. This tunability is critical for designing injectable hydrogels that remain soluble at room temperature during administration but undergo gelation at physiological temperature (37 °C). By selecting the N‑4 isomer, formulation scientists can achieve the desired thermal response without resorting to highly hydrophilic comonomers that might compromise drug‑loading capacity or mechanical integrity.

Application
Selection Property
Validation Focus
Anhydrous proton‑exchange membrane research
Basicity–conductivity correlation; regioisomer‑dependent proton‑acceptor capacity
PA‑doped membrane conductivity at 100–200 °C under anhydrous conditions
RAFT‑synthesized poly(ionic liquid) block copolymers
Pre‑polymerization quaternization efficiency; monomer salt synthesis route
Block copolymer ionic conductivity and morphology under controlled polymerization
Precision copolymer synthesis with predictable composition
Regioisomer‑controlled reactivity ratios; composition drift behavior
Copolymer sequence distribution and charge density uniformity
Thermoresponsive hydrogel and carrier research
Hydrophilicity and LCST tuning by N‑4 isomer
Cloud point measurement in aqueous solution; gelation temperature window
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